REACTION_CXSMILES
|
N(C(C)C)C(C)C.[Li]CCCC.[Br:13][C:14]1[CH:15]=[C:16]([F:22])[C:17]([F:21])=[C:18]([F:20])[CH:19]=1.[C:23](=[O:25])=[O:24].Cl>C1COCC1>[Br:13][C:14]1[C:19]([C:23]([OH:25])=[O:24])=[C:18]([F:20])[C:17]([F:21])=[C:16]([F:22])[CH:15]=1
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=C(C1)F)F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
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Details
|
After stirring for 15 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 2 hours at −78° C.
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes To this mixture
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ether (3×)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 5% aqueous NaOH (2×)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=C1C(=O)O)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.06 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |